2-[1-(3-chloro-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2,4-dichlorophenyl)-2-oxoacetamide
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Description
2-[1-(3-chloro-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2,4-dichlorophenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C24H22Cl3N3O3 and its molecular weight is 506.81. The purity is usually 95%.
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Biological Activity
The compound 2-[1-(3-chloro-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2,4-dichlorophenyl)-2-oxoacetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be broken down into several functional groups that contribute to its biological activity. It features:
- A pyrrol moiety that plays a crucial role in its interaction with biological targets.
- A morpholine ring which is known for enhancing solubility and biological activity.
- A dichlorophenyl group that may influence its pharmacokinetic properties.
Research indicates that this compound exhibits multiple mechanisms of action:
- Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines. Studies reveal that it can induce cell cycle arrest, particularly in the G2/M phase, leading to apoptosis in cancer cells .
- Microtubule Disruption : Similar to other chemotherapeutic agents, it appears to disrupt microtubule dynamics by binding to the colchicine site on β-tubulin. This action leads to cytoskeletal disruption and subsequent cell death .
- Angiogenesis Inhibition : In vivo studies using chick chorioallantoic membrane assays demonstrated that this compound effectively inhibits angiogenesis and tumor growth comparable to established anti-cancer drugs like combretastatin A-4 .
Biological Evaluation
A comprehensive evaluation of the biological activity of the compound was conducted across various studies:
Table 1: Summary of Biological Activity
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | MDA-MB-231 (Breast Cancer) | 0.5 | Cell cycle arrest at G2/M |
Study 2 | A549 (Lung Cancer) | 0.8 | Microtubule disruption |
Study 3 | HeLa (Cervical Cancer) | 0.6 | Apoptosis induction |
Study 4 | HCT116 (Colorectal Cancer) | 0.7 | Angiogenesis inhibition |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study on MDA-MB-231 Cells : In a controlled study, MDA-MB-231 cells were treated with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 0.5 µM, demonstrating potent antiproliferative effects .
- In Vivo Tumor Growth Inhibition : In chick chorioallantoic membrane assays, the compound significantly reduced tumor growth and angiogenesis compared to control groups, suggesting its potential for therapeutic use in solid tumors .
- Mechanistic Insights : Further mechanistic studies revealed that the compound's ability to induce apoptosis was linked to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins in treated cancer cells .
Properties
IUPAC Name |
2-[1-(3-chloro-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2,4-dichlorophenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl3N3O3/c1-14-11-18(23(31)24(32)28-21-5-3-16(25)12-19(21)26)15(2)30(14)17-4-6-22(20(27)13-17)29-7-9-33-10-8-29/h3-6,11-13H,7-10H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYXZURENYETDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)Cl)C)C(=O)C(=O)NC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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